(2,2-Dimethylcyclopropyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

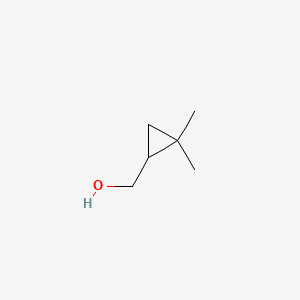

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRFKZNNRFJHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336512 | |

| Record name | (2,2-dimethylcyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-50-7 | |

| Record name | (2,2-dimethylcyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-Dimethylcyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,2-Dimethylcyclopropyl)methanol (CAS Number: 930-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethylcyclopropyl)methanol is a niche chemical compound characterized by a synthetically valuable gem-dimethylcyclopropyl functional group attached to a primary alcohol. This structural motif is of interest to researchers in medicinal chemistry and materials science due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. This guide provides a comprehensive overview of the available technical data for this compound, including its properties, potential synthetic routes, and safety information.

Chemical and Physical Properties

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 930-50-7 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI | 1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3 | |

| InChIKey | HCRFKZNNRFJHKW-UHFFFAOYSA-N | |

| SMILES | CC1(C)C(CO)C1 | |

| Physical Form | Liquid | |

| Purity | Typically available at 95% or >98% | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | Data not available | [1] |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

| Appearance | Colorless to yellow liquid | [2] |

| Storage Temperature | Room temperature or 2-8°C |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not publicly available. Chemical suppliers may provide this data upon request with a purchase.[1] Based on the chemical structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the gem-dimethyl protons, the cyclopropyl ring protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton.

-

¹³C NMR: Resonances for the quaternary carbon and the methyl carbons of the gem-dimethyl group, the carbons of the cyclopropyl ring, and the hydroxymethyl carbon.

-

IR: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol, and C-H stretching vibrations of the alkyl and cyclopropyl groups below 3000 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (100.16 g/mol ) and characteristic fragmentation patterns.

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two primary synthetic routes can be proposed based on established organic chemistry reactions.

Synthesis via Simmons-Smith Cyclopropanation

A plausible and common method for the synthesis of cyclopropanes is the Simmons-Smith reaction.[3] In this approach, an alkene is treated with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc. The starting material for this compound would be 2-methyl-2-propen-1-ol.

Proposed Experimental Protocol:

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, a zinc-copper couple is prepared by adding activated zinc dust to a solution of copper(I) chloride in dry diethyl ether. The mixture is stirred under a nitrogen atmosphere.

-

Cyclopropanation Reaction: To the freshly prepared zinc-copper couple suspension, a solution of diiodomethane in dry diethyl ether is added dropwise at a controlled temperature (e.g., 0 °C). After the formation of the organozinc reagent, a solution of 2-methyl-2-propen-1-ol in dry diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered to remove inorganic salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Synthesis via Reduction of 2,2-Dimethylcyclopropanecarboxylic Acid

An alternative synthetic route involves the reduction of the corresponding carboxylic acid, 2,2-dimethylcyclopropanecarboxylic acid, or its ester derivative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols.[4][5]

Proposed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The flask is charged with a suspension of lithium aluminum hydride in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere and cooled in an ice bath.

-

Reduction: A solution of 2,2-dimethylcyclopropanecarboxylic acid (or its methyl/ethyl ester) in the same dry solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reduction.

-

Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation under reduced pressure to afford this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or engagement in signaling pathways of this compound. However, the gem-dimethylcyclopropane moiety is present in a variety of biologically active natural and synthetic compounds.[6][7] These compounds exhibit a wide range of activities, including enzyme inhibition, and antimicrobial and antitumor effects.[6][7] The cyclopropane ring can act as a rigid scaffold, influencing the conformation of the molecule and its interaction with biological targets. Further research is required to elucidate any potential biological effects of this compound.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not widely available. The information below is compiled from various chemical supplier sources and should be treated as a general guideline. A thorough risk assessment should be conducted before handling this compound.

-

General Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly for the introduction of the gem-dimethylcyclopropyl group. While basic identifying information is available, there is a significant lack of publicly accessible quantitative physical and spectroscopic data. Plausible synthetic routes via the Simmons-Smith reaction or reduction of the corresponding carboxylic acid can be proposed based on established chemical principles. There is no specific information on the biological activity of this compound, although the structural motif is present in other bioactive molecules. Due to the limited safety data, this compound should be handled with care, following standard laboratory safety procedures. Further experimental investigation is necessary to fully characterize the properties and potential applications of this compound.

References

- 1. CAS 930-50-7 | this compound - Synblock [synblock.com]

- 2. This compound(SALTDATA: FREE) CAS#: 930-50-7 [m.chemicalbook.com]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

physical and chemical properties of (2,2-Dimethylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2,2-Dimethylcyclopropyl)methanol, a key building block in organic synthesis. This document details its structural characteristics, physicochemical parameters, and reactivity, along with protocols for its synthesis and purification.

Chemical Identity and Physical Properties

This compound, with the CAS number 930-50-7, is a primary alcohol featuring a strained three-membered cyclopropane ring substituted with two methyl groups.[1] Its compact and rigid structure imparts unique chemical properties that are of interest in the design of novel molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| CAS Number | 930-50-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Room Temperature | [1] |

| Predicted LogP | 1.1 - 1.51 | [3][4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a publicly available, experimentally determined spectrum for this specific molecule is not available, typical spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the cyclopropyl ring protons, and the methylene protons adjacent to the hydroxyl group. The chemical shifts and coupling constants of the cyclopropyl protons would be characteristic of a three-membered ring system.

-

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon of the cyclopropane ring, the two equivalent methyl carbons, the CH and CH₂ groups of the cyclopropane ring, and the hydroxymethyl carbon.

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclopropyl and methyl groups are expected just below 3000 cm⁻¹, and C-O stretching will appear in the 1000-1200 cm⁻¹ region.[5]

Chemical Reactivity and Stability

This compound is a stable liquid under standard laboratory conditions.[1] It is incompatible with strong oxidizing agents, a common characteristic of primary alcohols. The strained cyclopropane ring can be susceptible to ring-opening reactions under certain acidic or catalytic conditions, offering synthetic utility for accessing a variety of acyclic structures.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2,2-dimethylcyclopropanecarboxylic acid, or its esters. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6][7][8][9]

Experimental Protocol: Synthesis via Reduction of 2,2-Dimethylcyclopropanecarboxylic Acid

This protocol describes the reduction of 2,2-dimethylcyclopropanecarboxylic acid using lithium aluminum hydride in an anhydrous ether solvent.

Materials:

-

2,2-Dimethylcyclopropanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive LiAlH₄. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the round-bottom flask, prepare a suspension of a molar excess (typically 1.5 to 2 equivalents) of LiAlH₄ in anhydrous diethyl ether or THF.

-

Addition of Carboxylic Acid: Dissolve 2,2-dimethylcyclopropanecarboxylic acid in anhydrous diethyl ether or THF in the dropping funnel.

-

Reaction: Cool the LiAlH₄ suspension in an ice bath. Slowly add the solution of the carboxylic acid dropwise to the stirred suspension. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion.

-

Quenching: After the reaction is complete (monitored by TLC or GC), cool the flask in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood. Subsequently, add a 10% aqueous solution of sulfuric acid until the precipitated aluminum salts dissolve.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Experimental Protocol: Purification by Distillation

The crude product from the synthesis can be purified by distillation to obtain high-purity this compound.

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Setup: Assemble a standard distillation apparatus. Place the crude this compound and a few boiling chips into the round-bottom flask.

-

Distillation: Gently heat the flask using a heating mantle. The temperature of the heating mantle should be set approximately 20-30°C higher than the expected boiling point of the alcohol.[10]

-

Fraction Collection: Collect the distillate that comes over at a constant temperature. This temperature is the boiling point of the purified this compound.

-

Analysis: Analyze the purity of the collected fraction using techniques such as Gas Chromatography (GC) or NMR spectroscopy.

References

- 1. This compound | 930-50-7 [sigmaaldrich.com]

- 2. CAS 930-50-7 | this compound - Synblock [synblock.com]

- 3. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]

- 4. Hit2Lead | this compound | CAS# 930-50-7 | MFCD11054018 | BB-4033976 [hit2lead.com]

- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. How To [chem.rochester.edu]

(2,2-Dimethylcyclopropyl)methanol molecular structure and weight

Technical Guide: (2,2-Dimethylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and properties of this compound, a key intermediate in various chemical syntheses.

Molecular Properties

This compound is a cycloalkane derivative characterized by a cyclopropane ring substituted with two methyl groups and a hydroxymethyl group. Its chemical properties make it a valuable building block in the synthesis of more complex molecules.

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 930-50-7 | [1][2] |

Molecular Structure

The structural formula of this compound consists of a central three-membered carbon ring. Two methyl groups are attached to the same carbon atom (C2), and a methanol group (-CH2OH) is attached to an adjacent carbon atom (C1) of the cyclopropane ring.

Structural Diagram

The following diagram illustrates the molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be found in various chemical literature and databases. Key analytical methods for structure confirmation and purity assessment include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) group.

For specific protocols, researchers are advised to consult chemical synthesis and analytical chemistry journals and databases, referencing the compound's CAS number (930-50-7).

References

An In-depth Technical Guide to 1-Propylcyclopropan-1-ol (C6H12O) and its Analogs in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Topic: IUPAC Name: 1-Propylcyclopropan-1-ol

Abstract

The cyclopropyl motif is a highly valuable structural element in medicinal chemistry, prized for its ability to confer unique conformational, metabolic, and physicochemical properties to bioactive molecules. This technical guide focuses on the class of C6H12O cyclopropyl alcohols, using 1-propylcyclopropan-1-ol as a representative example. We provide an in-depth overview of its chemical properties, detailed synthetic protocols, and its potential role in modulating biological signaling pathways. This document serves as a resource for researchers engaged in the design and development of novel therapeutics, offering structured data, experimental methodologies, and logical frameworks for the evaluation of cyclopropyl-containing compounds.

Introduction: The Cyclopropyl Group in Medicinal Chemistry

The cyclopropane ring is the smallest possible carbocycle. Its high ring strain and unique electronic character, often described as having "pi-character" on its C-C bonds, distinguish it from other alicyclic groups. When incorporated into drug candidates, the cyclopropyl group can offer several strategic advantages:

-

Metabolic Stability: The cyclopropyl group can serve as a "metabolically resistant" isostere for more labile functionalities like gem-dimethyl groups or alkenes, blocking sites of oxidative metabolism.

-

Conformational Rigidity: The rigid three-membered ring restricts the conformational freedom of adjacent functionalities, which can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.

-

Improved Physicochemical Properties: Introduction of a cyclopropyl moiety can modulate key properties such as lipophilicity (logP) and aqueous solubility, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Novel Receptor Interactions: The unique electronic nature of the ring can lead to favorable interactions with protein targets that are not achievable with other alkyl groups.

The C6H12O cyclopropyl alcohol family, which includes isomers like 1-propylcyclopropan-1-ol, 2-propylcyclopropan-1-ol, and 1-cyclopropylpropan-1-ol, represents a class of simple yet versatile building blocks for exploring these benefits in drug discovery programs.

Physicochemical and Quantitative Data

For a systematic evaluation of drug candidates, it is crucial to characterize their physicochemical properties. The data below for 1-propylcyclopropan-1-ol and related analogs are presented to facilitate comparison. (Note: Values for analogs are representative from computational models or experimental data of similar structures).

| Property | 1-Propylcyclopropan-1-ol | 1-Isopropylcyclopropan-1-ol | 1-Cyclopropylpropan-1-ol |

| Molecular Formula | C6H12O | C6H12O | C6H12O |

| Molecular Weight ( g/mol ) | 100.16 | 100.16 | 100.16 |

| Calculated logP | 1.35 | 1.29 | 1.18 |

| Topological Polar Surface Area (Ų) | 20.23 | 20.23 | 20.23 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

| Boiling Point (°C, est.) | 145-150 | 140-145 | 155-160 |

Experimental Protocols

Synthesis of 1-Propylcyclopropan-1-ol via Grignard Reaction

This protocol details a common method for synthesizing tertiary cyclopropyl alcohols.

Objective: To synthesize 1-propylcyclopropan-1-ol from cyclopropyl methyl ketone.

Materials:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Magnesium turnings (1.5 eq)

-

1-Bromopropane (1.2 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Place magnesium turnings in the flask and flame-dry under a stream of inert gas.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a crystal of iodine.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the propylmagnesium bromide reagent.

-

-

Reaction with Ketone:

-

Dissolve cyclopropyl methyl ketone in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add the ketone solution dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C.

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product via fractional distillation or column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield pure 1-propylcyclopropan-1-ol.

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 1-propylcyclopropan-1-ol on a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

1-Propylcyclopropan-1-ol (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37 °C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1-propylcyclopropan-1-ol stock solution in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or control.

-

Incubate for 48 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Biological Pathways and Visualization

Small molecule inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a hypothetical workflow for screening a compound like 1-propylcyclopropan-1-ol against a generic kinase signaling pathway.

Caption: Workflow for identifying a lead candidate from a compound library.

The following diagram illustrates a simplified kinase signaling cascade, a common target in oncology drug development. A compound like 1-propylcyclopropan-1-ol could be designed to inhibit a specific kinase (e.g., Kinase B) in this pathway.

Caption: Inhibition of a kinase cascade by a hypothetical small molecule.

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols are generalized and should be adapted and optimized according to specific laboratory conditions and safety guidelines. The biological activities described are hypothetical examples of how such a compound might be investigated.

(2,2-Dimethylcyclopropyl)methanol synonyms and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,2-Dimethylcyclopropyl)methanol, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical identifiers, physical properties, a representative synthesis protocol, and a workflow diagram.

Chemical Synonyms and Identifiers

This compound is a cycloalkane derivative with a primary alcohol functional group. It is also referred to by several other names and is cataloged under various chemical registry numbers.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 930-50-7[1] |

| Molecular Formula | C₆H₁₂O[1] |

| Molecular Weight | 100.16 g/mol [1] |

| MDL Number | MFCD11054018[1] |

| InChI | 1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3 |

| InChIKey | HCRFKZNNRFJHKW-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Notes |

| Physical Form | Liquid | At room temperature. |

| Purity | ~95-98% | As commercially available.[1] |

| Predicted logP | 1.51 | A measure of lipophilicity.[2] |

| Rotatable Bonds | 1 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved by the reduction of its corresponding carboxylic acid, 2,2-dimethylcyclopropanecarboxylic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The following is a representative experimental protocol based on general procedures for LiAlH₄ reductions of carboxylic acids.[3][4][5]

Reaction:

2,2-dimethylcyclopropanecarboxylic acid → this compound

Reagents and Materials:

-

2,2-dimethylcyclopropanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (or THF) is prepared in the reaction flask and cooled in an ice bath.

-

Addition of Carboxylic Acid: 2,2-dimethylcyclopropanecarboxylic acid (1 equivalent) is dissolved in anhydrous diethyl ether (or THF) and added dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a 10% sulfuric acid solution. This should be done in an ice bath to control the exothermic reaction.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

Safety Precautions: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out in a fume hood under an inert atmosphere, and appropriate personal protective equipment should be worn.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.

References

- 1. CAS 930-50-7 | this compound - Synblock [synblock.com]

- 2. Hit2Lead | this compound | CAS# 930-50-7 | MFCD11054018 | BB-4033976 [hit2lead.com]

- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

Analysis of (2,2-Dimethylcyclopropyl)methanol: A Technical Guide to its 1H NMR Spectrum

Introduction

(2,2-Dimethylcyclopropyl)methanol is a cyclopropane derivative of significant interest in organic synthesis due to its unique structural features. The gem-dimethyl substitution on the cyclopropyl ring introduces distinct electronic and steric properties that can influence reactivity and molecular interactions. Understanding the precise three-dimensional structure and electronic environment of this molecule is crucial for its application in medicinal chemistry and materials science. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating such molecular details. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, a predicted spectrum is presented below. This prediction is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and signal integration. The predicted data serves as a guide for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.4 - 3.6 | Doublet of doublets (dd) | 2H | -CH₂OH |

| b | ~1.5 - 1.7 | Singlet (s) | 1H | -OH |

| c | ~0.8 - 1.0 | Multiplet (m) | 1H | -CH- (cyclopropyl) |

| d | ~1.1 | Singlet (s) | 6H | -C(CH₃)₂ |

| e | ~0.3 - 0.5 | Multiplet (m) | 2H | -CH₂- (cyclopropyl) |

Structural Assignment and Signal Interpretation

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

-

Methylene Protons (-CH₂OH, Signal a): The two protons of the methylene group attached to the hydroxyl are diastereotopic. They are expected to appear as a doublet of doublets in the region of approximately 3.4 - 3.6 ppm. Their coupling to the adjacent methine proton of the cyclopropyl ring would lead to this splitting pattern.

-

Hydroxyl Proton (-OH, Signal b): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on concentration and solvent. A predicted value is around 1.5 - 1.7 ppm.

-

Methine Proton (-CH-, Signal c): The single proton on the cyclopropyl ring attached to the hydroxymethyl group is expected to be a multiplet in the range of 0.8 - 1.0 ppm, due to coupling with the adjacent methylene protons of the ring and the methylene protons of the methanol substituent.

-

Gem-Dimethyl Protons (-C(CH₃)₂, Signal d): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.1 ppm. The absence of adjacent protons results in no splitting.

-

Cyclopropyl Methylene Protons (-CH₂-, Signal e): The two protons on the unsubstituted carbon of the cyclopropane ring are diastereotopic. They are expected to resonate at a high field, characteristic of cyclopropyl protons, around 0.3 - 0.5 ppm. Their mutual coupling and coupling to the methine proton would result in a complex multiplet.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

Materials and Instrumentation:

-

This compound (sample)

-

Deuterated Chloroform (CDCl₃) or other appropriate deuterated solvent

-

Tetramethylsilane (TMS) (internal standard, 0 ppm)

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

-

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹H NMR spectral analysis.

Caption: Molecular structure of this compound.

Caption: Logical workflow for the analysis of a 1H NMR spectrum.

Technical Guide: Predicted ¹³C NMR Spectral Data of (2,2-Dimethylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,2-Dimethylcyclopropyl)methanol (CAS No. 930-50-7). Due to the absence of publicly available experimental ¹³C NMR data for this compound, a computational prediction was performed to offer valuable insights for the structural elucidation and characterization of this molecule. This document presents the predicted chemical shifts in a structured format, outlines a typical experimental protocol for ¹³C NMR data acquisition, and includes a structural diagram with atom-specific assignments. This guide serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Introduction

This compound is a cyclopropane derivative of interest in organic synthesis due to its unique structural features, which can influence the biological activity and physicochemical properties of larger molecules. Accurate characterization of such building blocks is paramount for quality control and for the unambiguous determination of reaction outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural analysis of organic compounds. This guide focuses on the ¹³C NMR spectral data, which provides information on the carbon skeleton of the molecule. In the absence of experimentally acquired spectra in public databases, this guide utilizes a highly reliable prediction algorithm to provide the ¹³C NMR chemical shifts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound were predicted using a computational model. The data is presented for a standard analysis in chloroform-d (CDCl₃), a common solvent for NMR spectroscopy.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C1 | 25.8 |

| C2 | 19.5 |

| C3 | 17.4 |

| C(CH₃)₂ | 21.7 |

| -CH₂OH | 67.3 |

| -CH₃ (syn to CH₂OH) | 27.9 |

| -CH₃ (anti to CH₂OH) | 14.9 |

Note: The assignments for the two methyl groups are based on typical steric and electronic effects in cyclopropane rings, though their absolute assignment may vary.

Hypothetical Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol describes a standard procedure for obtaining a ¹³C NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR tube is securely capped and carefully inserted into the NMR spectrometer's spinner turbine.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30)

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K (25 °C)

-

Frequency: Approximately 100.6 MHz for a 400 MHz spectrometer.

-

Spectral Width: 0-220 ppm

-

Pulse Width: 30° pulse

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time (aq): 1.0 - 2.0 seconds

-

Number of Scans (ns): 128 or more, to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase correction is applied to obtain an accurate baseline.

-

Baseline correction is performed to ensure a flat baseline across the spectrum.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The final spectrum is plotted and the chemical shifts of the peaks are determined.

Visualization of Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound and the corresponding predicted ¹³C NMR chemical shift assignments.

Interpreting the Mass Spectrum of (2,2-Dimethylcyclopropyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of (2,2-Dimethylcyclopropyl)methanol. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established principles of mass spectrometry and data from analogous structures to predict its fragmentation pattern. This document is intended to serve as a valuable resource for the identification and structural elucidation of this and related molecules in a laboratory setting.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to be characterized by key fragmentation pathways common to alcohols and cyclopropyl derivatives. The primary ionization method considered here is Electron Ionization (EI). The molecular formula is C6H12O, with a molecular weight of 100.16 g/mol .[1]

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Proposed Fragment Ion | Structure | Relative Abundance | Notes |

| 100 | [C6H12O]+• | Molecular Ion (M+•) | Low to absent | The molecular ion of alcohols is often weak or not observed.[2] |

| 85 | [M - CH3]+ | [C5H9O]+ | Moderate | Loss of a methyl group from the dimethylcyclopropyl ring. |

| 82 | [M - H2O]+• | [C6H10]+• | Moderate | Dehydration is a common fragmentation pathway for alcohols.[2] |

| 69 | [M - CH2OH]+ | [C5H9]+ | High | Alpha-cleavage resulting in the loss of the hydroxymethyl radical, leading to a stable cyclopropyl cation. |

| 57 | [C4H9]+ | tert-Butyl cation | High (likely base peak) | Rearrangement and cleavage of the cyclopropyl ring can lead to the formation of the very stable tert-butyl cation. |

| 43 | [C3H7]+ | Isopropyl cation | Moderate | Further fragmentation of the cyclopropyl ring. |

| 31 | [CH2OH]+ | Hydroxymethyl cation | Moderate | Result of cleavage at the C-C bond adjacent to the oxygen.[2] |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily driven by the stability of the resulting carbocations. The presence of the cyclopropyl ring and the primary alcohol functional group dictates the major fragmentation routes.

A significant fragmentation pathway for alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom.[2] For this compound, this would lead to the loss of the hydroxymethyl radical (•CH2OH), resulting in a relatively stable 2,2-dimethylcyclopropyl cation at m/z 69.

Another common pathway for alcohols is the loss of a water molecule (dehydration), which would yield a radical cation at m/z 82.[2] Additionally, the strained cyclopropyl ring is susceptible to ring-opening and rearrangement upon ionization. This can lead to the formation of highly stable carbocations, such as the tert-butyl cation (m/z 57), which is often a very prominent peak in the mass spectra of compounds containing this structural motif.

The loss of one of the methyl groups from the gem-dimethyl group on the cyclopropane ring would result in a fragment ion at m/z 85. Further fragmentation of the cyclopropyl ring can lead to smaller, stable cations like the isopropyl cation at m/z 43.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol

This section outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Sample Preparation

-

Solvent Selection: Choose a volatile, high-purity solvent in which the analyte is soluble. Dichloromethane or methanol are suitable options.

-

Sample Dilution: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is approximately 100 µg/mL.

-

Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a capillary column is required. A non-polar column, such as a DB-5ms or equivalent, is recommended for the separation of this compound.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and equipped with a quadrupole or ion trap mass analyzer.

3.3. GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 30-200

3.4. Data Acquisition and Analysis

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

Identify the molecular ion peak, if present.

-

Analyze the fragmentation pattern and compare it to the predicted data in Table 1 and the pathway in the provided diagram.

-

Utilize mass spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for comparison with known spectra of related compounds.[3]

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the FTIR Analysis of (2,2-Dimethylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural characterization of (2,2-Dimethylcyclopropyl)methanol. It details the expected vibrational frequencies of its core functional groups, offers a detailed experimental protocol for analysis, and presents a logical workflow for the analytical process.

Introduction to FTIR Spectroscopy for this compound Characterization

This compound is a chiral alcohol containing a strained cyclopropane ring, a primary alcohol, and gem-dimethyl substitution. This unique combination of structural features makes FTIR spectroscopy an invaluable, non-destructive analytical tool for its identification and quality assessment. By measuring the absorption of infrared radiation, FTIR spectroscopy provides a distinct molecular "fingerprint," revealing the presence and chemical environment of key functional groups. The technique is particularly adept at identifying the hydroxyl (-OH) group, the strained C-H bonds of the cyclopropyl ring, and the aliphatic C-H bonds of the methyl and methylene groups.

Core Functional Group Analysis

The infrared spectrum of this compound is characterized by absorption bands arising from the distinct vibrational modes of its constituent functional groups.

-

Hydroxyl (-OH) Group: The alcohol moiety is responsible for two prominent and characteristic absorption bands.

-

O-H Stretching: Due to intermolecular hydrogen bonding in the liquid state, the O-H stretching vibration appears as a strong and characteristically broad band in the 3200–3600 cm⁻¹ region.[1][2][3] The specific position and breadth of this peak are sensitive to concentration and the presence of hydrogen-bonding partners.[4][5] In dilute solutions or the gas phase, a sharper, less intense peak may appear at higher wavenumbers (3620–3670 cm⁻¹).[4]

-

C-O Stretching: A strong C-O stretching absorption is also characteristic of alcohols and is typically observed in the 970–1250 cm⁻¹ range.[1][4]

-

-

Cyclopropyl Ring: The strained three-membered ring exhibits unique vibrational frequencies.

-

C-H Stretching: The C-H bonds on the cyclopropane ring are strained, causing their stretching vibrations to occur at a slightly higher frequency than those in typical unstrained alkanes.[6] These absorptions are expected in the 3040–3080 cm⁻¹ region.[6][7]

-

Ring Vibrations: The cyclopropane ring itself has characteristic skeletal or "breathing" vibrations. These absorptions, often found in the fingerprint region, can include bands around 1000–1020 cm⁻¹ for -CH₂- skeletal vibrations.[7]

-

-

Alkyl Groups (-CH₃, -CH₂): The molecule contains two methyl groups and a methylene group.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups give rise to strong absorptions in the 2870–2960 cm⁻¹ range, just below the 3000 cm⁻¹ mark typical for sp³ hybridized carbons.[4][6]

-

C-H Bending: Asymmetric and symmetric bending (deformation) vibrations for the methyl groups are expected near 1450 cm⁻¹ and 1380 cm⁻¹, respectively. The methylene group exhibits a scissoring deformation between 1440 and 1480 cm⁻¹.[6][7]

-

Quantitative Data Summary

The expected FTIR absorption frequencies for this compound are summarized in the table below.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Notes |

| Hydroxyl | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | The most prominent feature for alcohols in the liquid state.[1][2][3] |

| Cyclopropyl | C-H Stretch | 3040 - 3080 | Medium | Higher frequency is indicative of ring strain.[6][7] |

| Alkyl | C-H Stretch | 2870 - 2960 | Strong | Includes asymmetric and symmetric modes of CH₃ and CH₂ groups.[4][6] |

| Alkyl | C-H Bend (Scissoring/Asymmetric) | 1440 - 1480 | Medium | Overlapping bands from CH₂ and CH₃ groups.[7] |

| Alkyl | C-H Bend (Symmetric) | ~1380 | Medium-Weak | Characteristic of methyl groups. |

| Alcohol | C-O Stretch | 970 - 1250 | Strong | Located in the fingerprint region.[4] |

| Cyclopropyl | Ring Deformation | 1000 - 1020 | Medium-Weak | Skeletal vibration of the cyclopropyl ring.[7] |

Experimental Protocol: FTIR Analysis via ATR

This protocol details the analysis of a neat liquid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common technique for liquids as it requires minimal sample preparation.[8]

4.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample (neat liquid)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

4.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

If required by the instrument, purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a suitable solvent like isopropanol.[9]

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum.

-

Typical parameters: Scan range of 4000–400 cm⁻¹, resolution of 4 cm⁻¹, and an average of 16-32 scans to improve the signal-to-noise ratio.[10]

-

This background scan measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the neat this compound sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[9]

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, acquire the infrared spectrum of the sample.

-

The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Interpretation:

-

The resulting spectrum can be analyzed for the characteristic peaks as outlined in Section 3.

-

Identify the broad O-H stretch, the cyclopropyl C-H stretch above 3000 cm⁻¹, the alkyl C-H stretches below 3000 cm⁻¹, and the strong C-O stretch in the fingerprint region.

-

Compare the obtained spectrum with reference spectra from databases if available for confirmation.[11]

-

-

Post-Analysis Cleaning:

-

Thoroughly clean the sample from the ATR crystal using a lint-free wipe and appropriate solvent.

-

Ensure the accessory is clean and ready for the next user.

-

Visualization of the Analytical Workflow

The logical flow of an FTIR analysis, from sample handling to final interpretation, is crucial for obtaining reliable and reproducible results.

Caption: Logical workflow for FTIR analysis using an ATR accessory.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

(2,2-Dimethylcyclopropyl)methanol: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

(2,2-Dimethylcyclopropyl)methanol (CAS No. 930-50-7) is a versatile building block in organic synthesis, valued for the introduction of the gem-dimethylcyclopropyl moiety into target molecules. This guide provides a comprehensive overview of its safety, handling, and toxicological profile, drawing from available data and information on structurally related compounds. Due to the limited specific toxicological data for this compound, a cautious approach analogous to handling other flammable and potentially hazardous alcohols is strongly recommended.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | --INVALID-LINK--[1] |

| Molecular Weight | 100.16 g/mol | --INVALID-LINK--[1] |

| Appearance | Liquid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Toxicological Data

Reference Toxicological Data: Methanol

| Route of Exposure | Species | Value | Remarks | Reference |

| Oral (LDLO) | Human | 143 mg/kg | Lungs, Thorax, or Respiration: Dyspnea. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea. | --INVALID-LINK--[2] |

| Oral (LD50) | Human | 1-2 mL/kg | Lethal dose. | --INVALID-LINK--[3] |

| Inhalation | Human | - | Vapors may cause dizziness or suffocation. | --INVALID-LINK--[2] |

| Dermal | Human | - | Can be absorbed through the skin. | --INVALID-LINK--[4] |

Metabolism and Mechanism of Toxicity (Methanol as a Model):

Methanol itself has relatively low toxicity. However, its metabolites, formaldehyde and formic acid, are highly toxic.[5] This process, known as lethal synthesis, is initiated by the enzyme alcohol dehydrogenase in the liver.[6] Formic acid accumulation leads to metabolic acidosis and inhibits cellular respiration, which can cause severe damage to the optic nerve and central nervous system.[5][7]

While the specific metabolic pathway of this compound is not well-documented, it is reasonable to assume it may undergo oxidative metabolism. The presence of the cyclopropyl group could influence its metabolic fate and potential toxicity.

Hazard Identification and Safety Precautions

Based on the available information for cyclopropylmethanol derivatives and general chemical safety principles, this compound should be treated as a flammable liquid that may cause skin and eye irritation.

GHS Hazard Statements (Anticipated):

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

| Category | Precautionary Statement |

| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |

| Storage | P403+P235: Store in a well-ventilated place. Keep cool. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are recommended:

4.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Laboratory coat.

4.2. Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Use spark-proof tools and explosion-proof equipment.

-

Ensure proper grounding of all equipment to prevent static discharge.

4.3. Handling Procedures:

-

Before use, ensure all necessary PPE is worn and the work area is properly ventilated.

-

Ground and bond containers during transfer to prevent static electricity buildup.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from all sources of ignition, including open flames, hot surfaces, and electrical sparks.

-

In case of a spill, immediately evacuate the area. Use non-combustible absorbent material to contain the spill and dispose of it as hazardous waste.

4.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents, strong acids, and sources of ignition.

Logical Relationships and Workflows

Experimental Workflow for Handling this compound

The following diagram illustrates a generalized workflow for safely handling this compound in a research laboratory setting.

Caption: A generalized experimental workflow for handling this compound.

Potential Biological Interaction: A Hypothetical Pathway

Given that some cyclopropane-containing compounds can interact with enzymes, a hypothetical interaction with a metabolic enzyme like cytochrome P450 is plausible. The following diagram illustrates a simplified, hypothetical metabolic pathway. It is crucial to note that this is a generalized representation and has not been experimentally verified for this compound.

References

- 1. CAS 930-50-7 | this compound - Synblock [synblock.com]

- 2. solventsandpetroleum.com [solventsandpetroleum.com]

- 3. wikem.org [wikem.org]

- 4. gov.uk [gov.uk]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Methanol toxicity. Agency for Toxic Substances and Disease Registry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic methanol toxicity through topical and inhalational routes presenting as vision loss and restricted diffusion of the optic nerves on MRI: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

solubility of (2,2-Dimethylcyclopropyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (2,2-Dimethylcyclopropyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of direct experimental solubility data for this specific compound, this guide employs a predictive approach using Hansen Solubility Parameters (HSP) to estimate its solubility profile. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided, alongside workflow diagrams relevant to its application in research and development.

Predicted Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like". For this compound, a molecule with a polar hydroxyl group and a non-polar dimethylcyclopropyl group, its solubility will vary significantly with the polarity of the solvent. Short-chain alcohols are generally soluble in polar solvents through hydrogen bonding, while their solubility in non-polar solvents increases with the length of the alkyl chain.

To provide a more quantitative prediction, the Hansen Solubility Parameters (HSP) for this compound were estimated using the Hoftyzer-Van Krevelen group contribution method. The estimated HSP values are:

-

δD (Dispersion): 16.3 MPa½

-

δP (Polar): 0.5 MPa½

-

δH (Hydrogen Bonding): 14.6 MPa½

The HSP distance (Ra) between this compound and various organic solvents can be calculated to predict miscibility. A smaller Ra value suggests a higher likelihood of solubility. The table below presents the predicted solubility based on these calculations.

Data Presentation: Predicted Solubility in Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) | Predicted Solubility |

| This compound (Estimated) | 16.3 | 0.5 | 14.6 | - | - |

| n-Hexane | 14.9 | 0.0 | 0.0 | 14.9 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 12.8 | Low |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 10.3 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.3 | Moderate to High |

| Acetone | 15.5 | 10.4 | 7.0 | 13.2 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 5.9 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.1 | High |

| Methanol | 15.1 | 12.3 | 22.3 | 14.9 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 10.6 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 9.4 | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 17.5 | Moderate |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 14.3 | Moderate |

| Water | 15.5 | 16.0 | 42.3 | 31.8 | Low |

Disclaimer: These values are estimations and should be confirmed by experimental data.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate and reproducible determination of solubility. The following outlines a general method for quantifying the solubility of a liquid, such as this compound, in an organic solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a constant temperature to create a saturated solution.

Materials:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Calibrated pipettes

-

Syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation: Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The exact amount should be recorded.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation using a vortex mixer or magnetic stirrer. This ensures the formation of a saturated solution.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no undissolved material is transferred.

-

Filtration: To remove any suspended micro-particles, pass the collected supernatant through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to evaporate.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dissolved solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

An In-depth Technical Guide to the Thermodynamic Properties of Dimethylcyclopropane Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1-dimethylcyclopropane, cis-1,2-dimethylcyclopropane, and trans-1,2-dimethylcyclopropane. This document summarizes key quantitative data, details experimental protocols for their determination, and explores the relevance of the dimethylcyclopropyl motif in biosynthetic pathways, offering insights for professionals in drug development and chemical research.

Core Thermodynamic Properties

The thermodynamic stability of dimethylcyclopropane isomers is of fundamental interest in understanding the influence of substituent placement on the inherent ring strain of the cyclopropyl group. The following tables summarize the standard molar thermodynamic properties for the three isomers in the gas phase at 298.15 K.

Data Presentation

Table 1: Standard Molar Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Molar Entropy for Dimethylcyclopropane Isomers (Gas Phase, 298.15 K)

| Compound | Molecular Formula | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |

| 1,1-Dimethylcyclopropane | C₅H₁₀ | -33.3[1] | -8.2[1] | Value not available |

| cis-1,2-Dimethylcyclopropane | C₅H₁₀ | -26.3[1][2] | Value not available | Value not available |

| trans-1,2-Dimethylcyclopropane | C₅H₁₀ | -30.7[2] | Value not available | Value not available |

Table 2: Standard Molar Heat Capacity (Gas Phase) for Dimethylcyclopropane Isomers

| Compound | Molecular Formula | C_p (J/mol·K) at 298.15 K |

| 1,1-Dimethylcyclopropane | C₅H₁₀ | Value not available |

| cis-1,2-Dimethylcyclopropane | C₅H₁₀ | 103.05 |

| trans-1,2-Dimethylcyclopropane | C₅H₁₀ | 105.57 |

Experimental Protocols

The thermodynamic data presented in this guide are derived from meticulous experimental work, primarily through combustion calorimetry and thermal isomerization studies. The following sections detail the methodologies employed in these key experiments.

Combustion Calorimetry for the Determination of Enthalpy of Formation

The standard enthalpy of combustion of the dimethylcyclopropane isomers was determined using oxygen-bomb combustion calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Experimental Setup and Procedure (based on the work of W. D. Good, 1971): [3]

-

Calorimeter and Bomb: A rotating-bomb calorimeter with a platinum-lined bomb of known internal volume (e.g., 0.3494 dm³) is used. For these experiments, the bomb is not rotated.

-

Sample Preparation:

-

For liquid samples with boiling points above room temperature (cis- and trans-1,2-dimethylcyclopropane), fragile borosilicate glass ampoules with flexible walls are used. The ampoules are filled and sealed at a low temperature to prevent vaporization.

-

For highly volatile samples like 1,1-dimethylcyclopropane, rigid glass ampoules of known internal volume are required. These are attached to a vacuum system, filled with the sample, and sealed.

-

-

Combustion Process:

-

A known mass of the encapsulated sample is placed in the bomb.

-

1 cm³ of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is flushed with pure oxygen and then charged to a pressure of 30 atm.

-

The bomb is placed in the calorimeter, which is filled with a known amount of water.

-

The sample is ignited, and the temperature change of the calorimeter is recorded with high precision.

-

-

Data Analysis:

-

The energy equivalent of the calorimeter is determined through calibration experiments with a standard substance, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the observed temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of fusion of the glass ampoule.

-

The standard enthalpy of combustion (ΔcH°) is then used to calculate the standard enthalpy of formation (ΔfH°) using Hess's law.

-

Thermal Isomerization Studies

The relative stabilities of the cis and trans isomers of 1,2-dimethylcyclopropane can be determined by studying their thermal isomerization. At elevated temperatures, these isomers can interconvert, eventually reaching an equilibrium mixture.

Experimental Workflow for Thermal Isomerization:

The following diagram illustrates a typical workflow for studying the thermal isomerization of dimethylcyclopropanes.

Relevance to Drug Development and Biosynthesis